molecular formula C10H19B B3151265 1-Bromo-4-tert-butylcyclohexane CAS No. 7080-86-6

1-Bromo-4-tert-butylcyclohexane

Cat. No. B3151265
CAS RN: 7080-86-6
M. Wt: 219.16 g/mol
InChI Key: AQLKCZOZKNQXDW-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylcyclohexane is a chemical compound with the molecular formula C10H19Br . It is a derivative of cyclohexane, where a bromine atom is attached at the 1-position and a tert-butyl group at the 4-position .


Synthesis Analysis

The synthesis of this compound involves an E2 elimination reaction . The reaction rate of the cis isomer is about 500 times faster than the trans isomer due to the more favorable anti-staggered conformation in the cis isomer . This allows for efficient abstraction of a hydrogen atom by the base and departure of the bromine leaving group .


Molecular Structure Analysis

In the structures of cis- and trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group must be in an equatorial position to avoid 1,3-diaxial interactions . Only the cis isomer has the Br and the β hydrogen in an antiperiplanar (trans diaxial) arrangement .


Chemical Reactions Analysis

Both cis- and trans-1-Bromo-4-tert-butylcyclohexane react with sodium ethoxide in ethanol to form 4-tert-butylcyclohexene . The cis isomer reacts much more rapidly than the trans isomer due to the more favorable anti-staggered conformation in the cis isomer .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 219.16 .

Scientific Research Applications

Chemical Transformations and Reactions

1-Bromo-4-tert-butylcyclohexane has been studied in various chemical transformations. For instance, its dehydrobromination reactions in different solvent environments have been analyzed, revealing diverse reaction mechanisms and solvation effects (Ma et al., 2006). Similarly, studies have examined the kinetics and mechanisms of its unimolecular heterolysis in various solvents, providing insights into the influences of solvent polarity and dipole moment on reaction rates (Vasil’kevich et al., 2005).

Synthesis and Characterization in Polymer Science

In polymer science, derivatives of this compound have been used in the synthesis of new materials. For example, a study involved the synthesis and characterization of new cardo poly(bisbenzothiazole)s from a derivative of 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, demonstrating good solubility and thermal stability of these polymers (Huang et al., 2006).

Biological and Environmental Studies

This compound derivatives have also found applications in biological studies. For example, derivatives of 4-tert-butylcyclohexanone, closely related to this compound, have been synthesized and evaluated for their bioactivity, including attractant properties against certain larvae and antibacterial activity (Kozioł et al., 2019).

Studies in Organic Synthesis

The compound has been instrumental in studies focused on organic synthesis techniques. For instance, it has been involved in the synthesis of new highly organosoluble poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, showcasing the versatility of this compound in the development of new polymers (Liaw et al., 2001).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-tert-butylcyclohexane is the hydrogen atom adjacent to the bromine atom in the molecule . This hydrogen atom plays a crucial role in the E2 elimination reaction, which is the primary reaction mechanism for this compound .

Mode of Action

This compound interacts with its targets through an E2 elimination reaction . In this reaction, the bromine atom and the adjacent hydrogen atom must be in an anti-periplanar arrangement . This means they must be on opposite sides of the molecule, which is only possible when both are in an axial position . This requirement for an anti-periplanar arrangement is a key factor in the compound’s mode of action .

Biochemical Pathways

The E2 elimination reaction of this compound leads to the formation of an alkene . This reaction is part of the broader class of elimination reactions, which play a crucial role in various biochemical pathways, including the synthesis and degradation of many organic compounds .

Pharmacokinetics

The compound’s reactivity and its ability to undergo e2 elimination reactions suggest that it may be rapidly metabolized in biological systems .

Result of Action

The E2 elimination reaction of this compound results in the formation of an alkene . This reaction changes the molecular structure of the compound, which can have various effects at the molecular and cellular levels .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the bulky tert-butyl group in the molecule tends to assume an equatorial orientation, which affects the position of the bromine atom and, consequently, the rate of the E2 elimination reaction . Furthermore, the reaction rate can be influenced by the presence of a base and the solvent used .

Future Directions

The future directions of research on 1-Bromo-4-tert-butylcyclohexane could involve further exploration of its reactivity under different conditions and with different reagents . Additionally, more studies could be conducted to better understand the factors influencing the rate of reaction between the cis and trans isomers .

properties

IUPAC Name

1-bromo-4-tert-butylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLKCZOZKNQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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